3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the trifluoroethyl group: This step involves the alkylation of the pyrazole ring with a trifluoroethylating agent such as 2,2,2-trifluoroethyl iodide.
Amination and carboxamide formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as sodium hydride or other strong bases to deprotonate the pyrazole ring, followed by reaction with electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield nitro derivatives, while reduction could yield primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoroethyl group could enhance its binding affinity and selectivity through hydrophobic interactions and electronic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the ethyl and trifluoroethyl groups.
N-Ethyl-1H-pyrazole-4-carboxamide: Lacks the amino and trifluoroethyl groups.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and ethyl groups.
Uniqueness
3-Amino-N-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the trifluoroethyl group, which can significantly influence its chemical and biological properties
Properties
Molecular Formula |
C8H11F3N4O |
---|---|
Molecular Weight |
236.19 g/mol |
IUPAC Name |
3-amino-N-ethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H11F3N4O/c1-2-13-7(16)5-3-15(14-6(5)12)4-8(9,10)11/h3H,2,4H2,1H3,(H2,12,14)(H,13,16) |
InChI Key |
HOJVDOWCYNGVHM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CN(N=C1N)CC(F)(F)F |
Origin of Product |
United States |
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